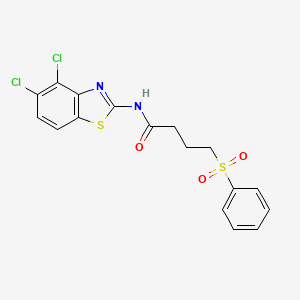

4-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)butanamide

Description

4-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3S2/c18-12-8-9-13-16(15(12)19)21-17(25-13)20-14(22)7-4-10-26(23,24)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCSYIOVTCBHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:

Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Chlorination: The benzo[d]thiazole core is then chlorinated at the 4 and 5 positions using reagents such as thionyl chloride or phosphorus pentachloride.

Sulfonylation: The chlorinated benzo[d]thiazole is reacted with a phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group.

Amidation: Finally, the butanamide moiety is introduced through an amidation reaction using a suitable amine and coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

Substitution: The chlorinated positions on the benzo[d]thiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Amino or thiol-substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)butanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to various aromatic or aliphatic moieties.

Uniqueness

4-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)butanamide is unique due to its specific combination of a chlorinated benzo[d]thiazole core and a phenylsulfonyl butanamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

4-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)butanamide is a benzothiazole derivative known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound's structure incorporates a benzothiazole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H12Cl2N2O3S, and it has a molecular weight of 415.3 g/mol. The presence of the benzenesulfonyl group enhances its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H12Cl2N2O3S |

| Molecular Weight | 415.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 14288691 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, which may disrupt cancer cell proliferation or bacterial metabolism.

- DNA Interaction : It may intercalate into DNA strands, affecting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The chlorinated benzothiazole moiety can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria. Studies have shown that the benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting bacterial enzymes essential for cell wall synthesis.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. Preliminary studies suggest that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism likely involves disruption of fungal cell membrane integrity or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The observed effects are often linked to the induction of apoptosis and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy Study : A study published in ResearchGate evaluated the synthesis and antimicrobial activity of benzothiazole derivatives. Results indicated that compounds with similar structures exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity Evaluation : In vitro assays conducted on breast cancer cell lines revealed that derivatives of benzothiazole significantly reduced cell viability at concentrations as low as 10 µM. The study emphasized the role of ROS generation in mediating these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.